molecular formula C26H40N4O9S B1681431 Sampatrilat CAS No. 129981-36-8

Sampatrilat

Cat. No. B1681431
M. Wt: 584.7 g/mol
InChI Key: DGTDHMSPXWLPNJ-GIVPXCGWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sampatrilat is a novel vasopeptidase inhibitor that may offer a greater benefit than traditional angiotensin-converting enzyme (ACE) inhibitors in the treatment of chronic heart failure (CHF) . It is a potent and orally active vasopeptidase inhibitor of ACE and neutral endopeptidase (NEP) .


Molecular Structure Analysis

The molecular structure of Sampatrilat has been analyzed using high-resolution crystal structures elucidated by X-ray crystallography . This analysis provides a molecular basis for differences in inhibitor affinity and selectivity for nACE and cACE .


Chemical Reactions Analysis

While specific chemical reactions involving Sampatrilat are not detailed in the available literature, it’s known that Sampatrilat inhibits both ACE and NEP . This dual inhibition results in various physiological effects, such as improved hemodynamic function and cardiac remodeling .


Physical And Chemical Properties Analysis

Sampatrilat has a molecular formula of C26H40N4O9S and a molecular weight of 584.68 . It is soluble in DMSO .

Scientific Research Applications

Cardiac Function and Remodeling

Sampatrilat, a novel vasopeptidase inhibitor, demonstrates potential benefits over traditional angiotensin-converting enzyme (ACE) inhibitors in the treatment of chronic heart failure (CHF). A study revealed that sampatrilat improves hemodynamic function and cardiac remodeling in rats with CHF induced by left coronary artery ligation. The treatment with sampatrilat led to reduced mortality, suppression of tissue ACE and neutral endopeptidase (NEP) activities, and attenuation of cardiac remodeling indicators such as left ventricular end-diastolic pressure, heart weight, and collagen content. Interestingly, sampatrilat also directly inhibited collagen synthesis in cultured cardiac fibroblasts, suggesting its potential role in cardiac fibrosis regulation through the cardiac natriuretic peptide system (Maki et al., 2003).

Enzyme Inhibition Selectivity

Sampatrilat exhibits selective inhibition for the C-domain of angiotensin-converting enzyme (ACE), a zinc dipeptidyl carboxypeptidase consisting of two extracellular domains (nACE and cACE). The study indicated that sampatrilat inhibits the C-domain 12.4 times more potently than the N-domain, showcasing its domain-specific binding affinity. Molecular modeling methods revealed that this selectivity is due to specific interactions and occupation of the lysine side chain in the S1 and S2 subsites of the C-domain. These insights into the ligand interactions with ACE's nonprime binding site open pathways for designing domain-selective ACE inhibitors (Sharma et al., 2016).

Structural Insights and Inhibitor Design

High-resolution crystal structures elucidated by X-ray crystallography provided detailed three-dimensional structural analysis of sampatrilat binding to ACE. This analysis showcased the specificity of sampatrilat due to increased hydrophobic interactions and specific hydrogen bonds, which are not observed in the N-domain of ACE. This structural information is crucial for understanding the molecular basis of inhibitor affinity and selectivity, aiding in the design of highly specific domain-selective inhibitors of ACE (Cozier et al., 2018).

Chemical Development and Scale-Up

The development and scale-up of sampatrilat involved the discovery of two synthesis routes. The first route expedited drug supply by utilizing a side product from another project, while the second, more efficient route used an environmentally friendly variant of the Baylis−Hillman reaction. This process development is significant for the potential commercialization of sampatrilat, highlighting the importance of efficient and sustainable chemical processes in drug development (Dunn et al., 2003).

Safety And Hazards

Sampatrilat is for research use only and not for human or veterinary use . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It’s not classified as a hazardous substance or mixture .

properties

IUPAC Name

(2S)-2-[[[(2S)-6-amino-2-(methanesulfonamido)hexanoyl]amino]methyl]-3-[1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl]cyclopentyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40N4O9S/c1-40(38,39)30-20(6-2-5-13-27)22(32)28-16-18(23(33)34)15-26(11-3-4-12-26)25(37)29-21(24(35)36)14-17-7-9-19(31)10-8-17/h7-10,18,20-21,30-31H,2-6,11-16,27H2,1H3,(H,28,32)(H,29,37)(H,33,34)(H,35,36)/t18-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUDGHQMOAHMMF-JBACZVJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC(CCCCN)C(=O)NCC(CC1(CCCC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N[C@@H](CCCCN)C(=O)NC[C@H](CC1(CCCC1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40N4O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6057877
Record name Sampatrilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sampatrilat

CAS RN

129981-36-8
Record name Sampatrilat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129981-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sampatrilat [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129981368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sampatrilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SAMPATRILAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7O29949TG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sampatrilat
Reactant of Route 2
Sampatrilat
Reactant of Route 3
Sampatrilat
Reactant of Route 4
Sampatrilat
Reactant of Route 5
Sampatrilat
Reactant of Route 6
Sampatrilat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.